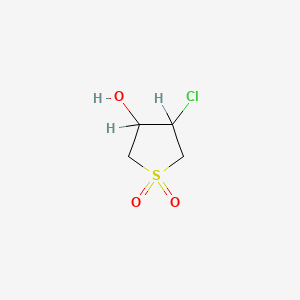

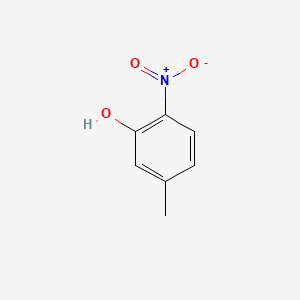

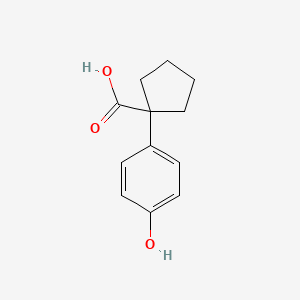

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

Overview

Description

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 3-(4-hydroxyphenyl)propionic acid was used as a starting material due to its structural similarity to vanillic acid . Another method involved the synthesis process of 1-acetyl-4-(4-hydroxy phenyl) piperazine .Molecular Structure Analysis

The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The diverse chemical structure defines their characteristic chemical properties .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .Scientific Research Applications

Supramolecular Self-Assembly

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has been explored in the context of supramolecular self-assembly. Research has delved into the stereoisomeric forms of cyclopentane derivatives, revealing how intermolecular hydrogen bonds dictate racemic crystal structures. These studies provide insights into the self-assembly patterns of such compounds, which are crucial in understanding molecular interactions in crystallography and material science (Kălmăn et al., 2001).

Novel Patterns in Supramolecular Packing

Further investigations have been conducted on the crystal structures of homologous 2-hydroxy-1-cyclopentanecarboxylic acids, leading to the discovery of new patterns in supramolecular close packing. These findings are significant for the field of crystallography, offering a deeper understanding of molecular arrangements and interactions in solid states (Kălmăn et al., 2002).

Analytical Applications in Lipid Peroxidation Assay

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is also relevant in analytical chemistry, particularly in assays measuring lipid peroxidation. It reacts under certain conditions to form chromophores, which are essential in colorimetric assays for studying lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).

Stereoselective Preparation in Organic Chemistry

The compound plays a role in the stereoselective preparation of derivatives, which is a critical aspect of organic synthesis. This process involves radical cyclization or annulation and is essential for creating compounds with specific stereochemical configurations (Abazi et al., 1999).

Synthesis of Structural Analogs of Natural Amino Acids

In the field of medicinal chemistry, 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has been used in synthesizing structural analogs of natural amino acids. This research is particularly relevant for developing novel therapeutic agents and understanding the structural basis of biological activity (Huddle & Skinner, 1971).

Bioactive Compounds from Marine Fungi

Research has also shown that derivatives of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can be isolated from marine fungi. These compounds exhibit significant bioactivities, such as antioxidant properties, which are valuable in pharmaceutical and nutraceutical applications (Xu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .

Mode of Action

The compound interacts with its target, HPPD, by undergoing a reaction that involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . This reaction occurs through a NIH shift, which involves the migration of an alkyl group to form a more stable carbocation .

Biochemical Pathways

The compound affects the tyrosine catabolism pathway . By interacting with HPPD, it influences the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the breakdown of tyrosine . This can have downstream effects on the production of fumarate and acetoacetate, which are important molecules in energy metabolism.

Pharmacokinetics

Related compounds such as 4-hydroxyphenylacetic acid have been shown to exhibit good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with HPPD. By influencing the activity of this enzyme, the compound can affect the breakdown of tyrosine and the subsequent production of fumarate and acetoacetate . This could potentially influence energy metabolism within cells.

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name |

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJDJWOBAKQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344213 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91496-64-9 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.